![molecular formula C16H18ClN3O2 B6749280 2-(2-chlorophenoxy)-1-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B6749280.png)
2-(2-chlorophenoxy)-1-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenoxy)-1-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenoxy group, a pyrazolyl group, and a piperidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-1-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to form 2-chlorophenol. This is followed by the etherification of 2-chlorophenol with an appropriate alkylating agent to yield 2-chlorophenoxyalkane.
Synthesis of the Pyrazolyl Intermediate: The next step involves the synthesis of the pyrazolyl intermediate. This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.
Coupling of Intermediates: The final step involves the coupling of the chlorophenoxy and pyrazolyl intermediates with a piperidine derivative. This is typically achieved through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the electrophilic carbon of the chlorophenoxy intermediate, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions (e.g., temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-chlorophenoxy)-1-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(2-chlorophenoxy)-1-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethanone has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: It is used in biological research to study its effects on cellular processes and pathways, including its potential as a modulator of biological activity.
Industrial Applications: The compound’s unique chemical properties make it useful in various industrial processes, such as the synthesis of other complex molecules or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(2-chlorophenoxy)-1-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-chlorophenoxy)-1-[3-(1H-pyrazol-5-yl)piperidin-1-yl]propanone
- 2-(2-chlorophenoxy)-1-[3-(1H-pyrazol-5-yl)piperidin-1-yl]butanone
Uniqueness
Compared to similar compounds, 2-(2-chlorophenoxy)-1-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethanone stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering distinct advantages over other related molecules.
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-1-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c17-13-5-1-2-6-15(13)22-11-16(21)20-9-3-4-12(10-20)14-7-8-18-19-14/h1-2,5-8,12H,3-4,9-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIPPARHMFWBSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COC2=CC=CC=C2Cl)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
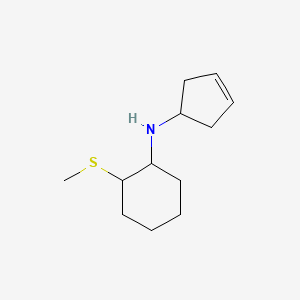
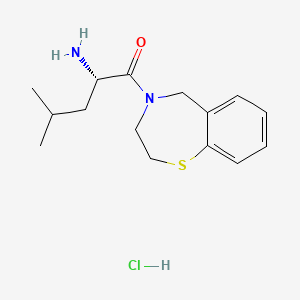
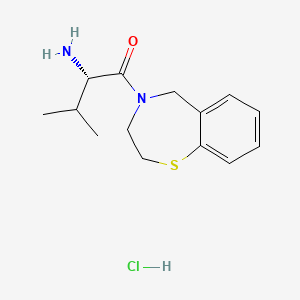
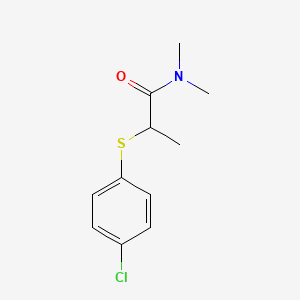
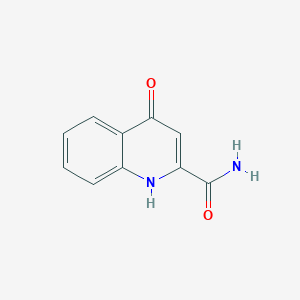
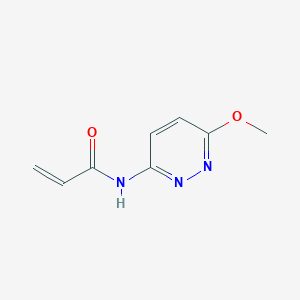
![3,4-dimethoxy-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]benzamide](/img/structure/B6749243.png)
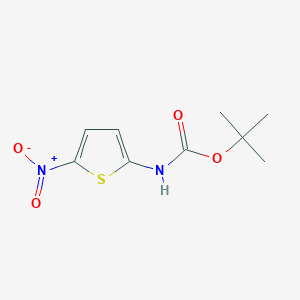
![4-chloro-N-[1-(dimethylsulfamoyl)piperidin-3-yl]benzamide](/img/structure/B6749258.png)
![1-[2-(Cyclohexen-1-yl)ethyl]-3-[1-(4-methylbenzoyl)piperidin-4-yl]urea](/img/structure/B6749265.png)
![1-Cyclohexyl-3-[1-(2-methoxybenzoyl)piperidin-4-yl]urea](/img/structure/B6749267.png)
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[3-(1,3-thiazol-2-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B6749268.png)
![N-[(2,4-dichlorophenyl)-pyridin-3-ylmethyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B6749299.png)
![N-[(2-methoxyphenyl)methyl]-1-(1,2,4-triazol-1-yl)propan-2-amine](/img/structure/B6749306.png)
